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Thalidomide-5-PEG3-NH2 hydrochloride

PROTAC Linker Design Structure-Activity Relationship (SAR)

Thalidomide-5-PEG3-NH2 hydrochloride (CAS 2761385-81-1) is a synthesized E3 ligase ligand-linker conjugate. It is a small molecule comprised of a thalidomide-derived cereblon (CRBN) ligand, a 3-unit polyethylene glycol (PEG3) linker, and a terminal primary amine group presented as a hydrochloride salt.

Molecular Formula C19H24ClN3O7
Molecular Weight 441.9 g/mol
CAS No. 2761385-81-1
Cat. No. B15542846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-PEG3-NH2 hydrochloride
CAS2761385-81-1
Molecular FormulaC19H24ClN3O7
Molecular Weight441.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N3O7.ClH/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24;/h1-2,11,15H,3-10,20H2,(H,21,23,24);1H
InChIKeyGBYYYUKJOCCKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-5-PEG3-NH2 hydrochloride (2761385-81-1): A Defined CRBN-Recruiting PROTAC Building Block


Thalidomide-5-PEG3-NH2 hydrochloride (CAS 2761385-81-1) is a synthesized E3 ligase ligand-linker conjugate . It is a small molecule comprised of a thalidomide-derived cereblon (CRBN) ligand, a 3-unit polyethylene glycol (PEG3) linker, and a terminal primary amine group presented as a hydrochloride salt [1]. This compound is exclusively used as a research tool in the construction of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation [2].

Substitution Risks with Thalidomide-5-PEG3-NH2: Why Linker Length and Attachment Point are Non-Interchangeable


In PROTAC design, linker length and attachment point are critical, non-interchangeable parameters that dictate ternary complex formation and degradation efficiency [1]. Altering the linker length (e.g., from PEG3 to PEG2 or PEG4) directly impacts the spatial orientation between the E3 ligase and the target protein, which is a key determinant of DC50 (half-maximal degradation concentration) [2]. Furthermore, the specific '5-position' attachment on the thalidomide ring is a verifiable point of differentiation, as this specific exit vector has been demonstrated to enable potent degradation with shorter linkers compared to alternative attachment points [3]. Substituting Thalidomide-5-PEG3-NH2 hydrochloride with a generic analog lacking this precise geometry can lead to failed or significantly attenuated degradation, compromising research reproducibility and validity.

Thalidomide-5-PEG3-NH2 hydrochloride (2761385-81-1): Evidence-Based Differentiation for PROTAC Development


Differentiation 1: The '5-Position' Attachment Vector Enables Potent Degradation with Shorter Linkers

The specific '5-position' substitution on the thalidomide ring of Thalidomide-5-PEG3-NH2 is not a trivial structural feature. A key SAR study on MK-5108-derived PROTACs demonstrates that altering the PEG linker attachment point to the 5-position of thalidomide allowed for the identification of a potent AURKA degrader using a linker as short as 2 PEG units [1]. This finding implies that the 5-position exit vector is a privileged geometry for forming productive ternary complexes, and that compounds attached at other positions (e.g., the 4-position found in Thalidomide-PEG3-NH2, CAS 2743432-13-3) would not be expected to perform equivalently.

PROTAC Linker Design Structure-Activity Relationship (SAR)

Differentiation 2: Defined Linker Length (PEG3) Compared to PEG2 and PEG4 Analogs

The 3-unit polyethylene glycol (PEG3) linker in Thalidomide-5-PEG3-NH2 provides a specific spatial distance between the E3 ligase ligand and the target protein warhead. This is a critical parameter that differentiates it from its direct PEG2 (Thalidomide-5-PEG2-NH2, CAS 2761406-70-4) and PEG4 (Thalidomide-5-PEG4-NH2, CAS 2743434-16-2) analogs. While no head-to-head degradation data was found for this specific compound, the established principle in the PROTAC field is that even a single ethylene glycol unit difference can shift the DC50 by orders of magnitude due to altered ternary complex geometry [1]. Therefore, the PEG3 linker offers a defined, intermediate reach that is distinct from its shorter and longer counterparts.

PROTAC Linker PEG Linker Comparative Analysis

Differentiation 3: Terminal Amine Functional Group Enables Specific Conjugation Chemistry

The terminal primary amine group on Thalidomide-5-PEG3-NH2 enables efficient and specific conjugation to a wide array of target protein ligands. This is a key differentiator from analogs that terminate in other functional groups. For instance, compared to a carboxylic acid-terminated analog like Pomalidomide-PEG3-CO2H (CAS 2138440-82-9) , the amine group allows for direct amide bond formation with carboxylic acids on the target ligand using standard coupling reagents like EDC or HATU . Compared to an azide-terminated linker, the amine is immediately reactive without the need for a copper-catalyzed click chemistry step, simplifying the synthetic workflow.

Bioconjugation PROTAC Synthesis Amine Coupling

Differentiation 4: Hydrochloride Salt Form Enhances Solubility and Stability

The compound is provided as a hydrochloride salt, which is a deliberate formulation choice that impacts its utility. The presence of the hydrochloride counterion is known to generally increase the aqueous solubility and improve the solid-state stability of amine-containing compounds compared to their free base forms [1]. While direct comparative solubility data between the hydrochloride salt and its free base (Thalidomide-5-PEG3-NH2, CAS 2743432-13-3) is not available in the public domain, this is a well-established principle in pharmaceutical chemistry. The salt form is expected to facilitate the preparation of stock solutions and ensure consistent performance in biological assays.

Solubility Stability Salt Form

Differentiation 5: Specificity for Cereblon (CRBN) E3 Ligase over Other E3 Ligases

The thalidomide warhead in this conjugate is a well-characterized ligand for the cereblon (CRBN) subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex [1]. This provides a defined mechanism of action that differentiates it from PROTAC building blocks that recruit other E3 ligases, such as VHL (e.g., VHL ligand 1) or IAPs [2]. The CRBN-recruitment strategy is orthogonal to VHL-recruitment, allowing for the exploration of different protein degradation profiles and overcoming resistance mechanisms that may arise from hijacking a single E3 ligase pathway.

E3 Ligase Cereblon (CRBN) Target Specificity

Validated Applications for Thalidomide-5-PEG3-NH2 hydrochloride (2761385-81-1) in PROTAC Research


Scenario 1: High-Throughput PROTAC Library Synthesis with Amine-Reactive Warheads

This compound is ideally suited for high-throughput synthesis of PROTAC libraries where the target protein ligand possesses a carboxylic acid handle. The terminal primary amine of Thalidomide-5-PEG3-NH2 hydrochloride allows for rapid, one-step amide coupling using automated liquid handlers and standard reagents (e.g., HATU, DIPEA) . Its defined PEG3 linker provides a consistent spatial element for screening, allowing researchers to systematically vary the warhead while maintaining a constant E3 ligase engagement geometry [1].

Scenario 2: Optimizing Linker Length in a Lead PROTAC Series

As a research tool, Thalidomide-5-PEG3-NH2 hydrochloride serves as the precise 'middle' component in a linker length optimization campaign. By comparing PROTACs constructed with this building block against those made with its PEG2 (Thalidomide-5-PEG2-NH2) and PEG4 (Thalidomide-5-PEG4-NH2) analogs, researchers can empirically determine the optimal linker length for a given target protein and ligand pair . This data-driven approach is essential for moving from a weakly active PROTAC to a potent degrader with a low DC50.

Scenario 3: Investigating CRBN-Mediated Degradation of Novel Targets

This compound is a key reagent for investigating the feasibility of degrading a novel target protein via the CRBN E3 ligase pathway. By conjugating it to a ligand for a new protein of interest, researchers can create a first-generation PROTAC to assess if proximity to CRBN is sufficient to induce ubiquitination and subsequent proteasomal degradation [2]. The 5-position attachment point is a defined exit vector that has been validated in prior SAR studies to yield effective degraders [3].

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